
4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate is an organic compound with the molecular formula C25H40N2O4. This compound is characterized by the presence of a cyclohexyl ring substituted with a dodecanoyloxy group and a benzoate moiety substituted with two amino groups. It is a specialty chemical used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate typically involves the esterification of cyclohexanol with dodecanoic acid, followed by the reaction with 3,5-diaminobenzoic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino groups on the benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or dodecanoic acid derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of N-substituted benzoate derivatives.
Scientific Research Applications
4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amino groups allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butyl)cyclohexyl 3,5-diaminobenzoate: Similar structure but with a tert-butyl group instead of a dodecanoyloxy group.
4-(Methoxy)cyclohexyl 3,5-diaminobenzoate: Similar structure but with a methoxy group instead of a dodecanoyloxy group.
Uniqueness
4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate is unique due to its long dodecanoyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly in certain environments. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
845781-71-7 |
|---|---|
Molecular Formula |
C25H40N2O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(4-dodecanoyloxycyclohexyl) 3,5-diaminobenzoate |
InChI |
InChI=1S/C25H40N2O4/c1-2-3-4-5-6-7-8-9-10-11-24(28)30-22-12-14-23(15-13-22)31-25(29)19-16-20(26)18-21(27)17-19/h16-18,22-23H,2-15,26-27H2,1H3 |
InChI Key |
CXSLZOHIFVYGJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1CCC(CC1)OC(=O)C2=CC(=CC(=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


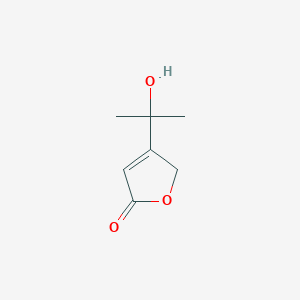
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)

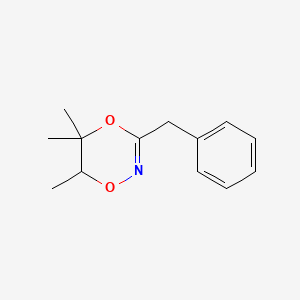
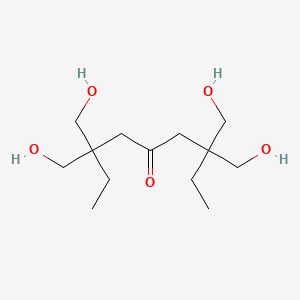
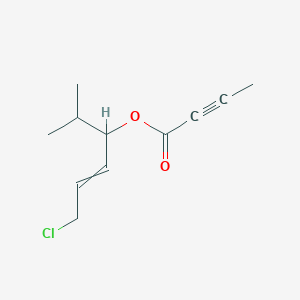
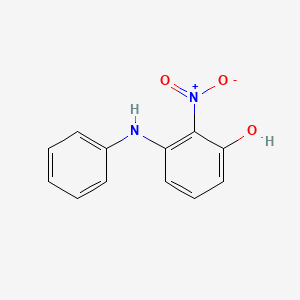
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)
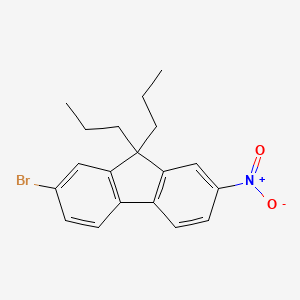
![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)

![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)
